B1576804 Pleurocidin-like peptide GC3.2

Pleurocidin-like peptide GC3.2

Cat. No.: B1576804
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurocidin-like peptide GC3.2 is a synthetic, 18-amino acid cationic antimicrobial peptide (AMP) with the sequence GWKKWFTKGERLSQRHFA, predicted from the Witch flounder ( Glyptocephalus cynoglossus ) . This peptide is a member of the pleurocidin family, which are linear, alpha-helical AMPs that play a crucial role in the innate immune defense of marine fish . With a molecular mass of 2262.6 Da and a strong positive charge (+5), it exhibits the amphipathic and cationic characteristics typical of membrane-targeting AMPs . Its primary research value lies in its broad-spectrum antimicrobial activity. Studies show it is active against a panel of Gram-negative bacteria, including Salmonella enterica serovar Typhimurium (MIC=32 µg/ml), Escherichia coli (MIC=64 µg/ml), and Pseudomonas aeruginosa (MIC=64 µg/ml) . It also demonstrates activity against Gram-positive bacteria such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), as well as the yeast Candida albicans , although at higher MIC values (>64 µg/ml) . The peptide's predicted stability in biological systems, with a half-life of over 10 hours in E. coli and 30 hours in mammalian systems, makes it a stable candidate for various research applications . Pleurocidin-family peptides are believed to exert their antimicrobial effect through non-specific, membrane-disrupting mechanisms, such as the toroidal pore or carpet model, which leads to membrane permeabilization and cell death . This mechanism of action presents a lower propensity for inducing microbial resistance compared to conventional antibiotics, positioning pleurocidin-like peptides like GC3.2 as valuable tools in the fight against multidrug-resistant pathogens . Beyond its direct antimicrobial properties, research into pleurocidin-family peptides has revealed potential immunomodulatory functions and selective cytotoxicity against cancer cells, including breast carcinoma cells, opening additional avenues for investigative work . This product is provided for research purposes only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWKKWFTKGERLSQRHFA

Origin of Product

United States

Molecular Architecture and Structural Biology of Pleurocidin Like Peptide Gc3.2

Primary Sequence Analysis of Pleurocidin-like Peptide GC3.2

The primary structure, or amino acid sequence, of a peptide is fundamental to its ultimate three-dimensional shape and biological function.

Amino Acid Composition and Sequence Homology

Sequence homology studies reveal that this compound shares similarities with other pleurocidin (B1576808) family members isolated from various flatfish species. nih.govgoogle.com While the core regions of these peptides exhibit variability, the flanking regions often show a high degree of conservation. nih.govmdpi.com This suggests a common evolutionary origin and a shared fundamental mechanism of action, with variations in the core sequence potentially contributing to species-specific adaptations and target specificities. nih.govmdpi.com

Table 1: Amino Acid Sequence of this compound (NRC-18)

Property Value
Sequence GWKKWFTKGERLSQRHFA
Length 18 amino acids
Source Organism Glyptocephalus cynoglossus (Witch flounder)
Net Charge +4.5

Conserved and Variable Regions within Pleurocidin-like Peptides

The pleurocidin family of peptides is characterized by conserved pre-pro sequences, which are the regions of the precursor protein that are cleaved off to produce the mature, active peptide. google.comasm.org These conserved flanking regions are crucial for the proper folding and processing of the peptide. google.com In contrast, the sequence of the mature peptide, particularly the central region, displays significant variability among different pleurocidin-like peptides. nih.govmdpi.com This diversity in the active peptide sequence is thought to arise from gene duplication and positive Darwinian selection, allowing for the evolution of a broad arsenal (B13267) of peptides with differing antimicrobial specificities. mdpi.com

Conformational States and Secondary Structure Elucidation

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which can change depending on its environment.

α-Helical Propensity and Amphipathic Characteristics

Like many other antimicrobial peptides, pleurocidins, including GC3.2, are predicted to adopt an α-helical secondary structure. nih.govmdpi.com This helical conformation is not stable in aqueous solutions but is induced upon interaction with biological membranes or membrane-mimicking environments. nih.gov This structural transition is a key step in its mechanism of action.

A critical feature of the α-helical structure of pleurocidin-like peptides is their amphipathic nature. mdpi.comfrontiersin.org This means that the helix is organized in such a way that one side is predominantly composed of hydrophobic (water-repelling) amino acid residues, while the opposite side is rich in hydrophilic (water-attracting), often positively charged, residues. mdpi.com This spatial separation of hydrophobic and hydrophilic faces allows the peptide to interact favorably with both the lipid core and the charged headgroups of microbial cell membranes.

Environmental Influences on this compound Conformation (e.g., Aqueous vs. Membrane-Mimicking Environments)

In an aqueous environment, this compound is largely unstructured, existing in a random coil conformation. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, it undergoes a significant conformational change to a stable α-helical structure. nih.gov This transition is driven by the hydrophobic interactions between the nonpolar face of the peptide and the lipidic environment of the membrane mimic.

Spectroscopic studies have shown that pleurocidin inserts into membranes containing anionic lipids and aligns parallel to the membrane surface. nih.gov The interaction is stronger with anionic lipids, which are prevalent in bacterial membranes, compared to the zwitterionic lipids that are more common in eukaryotic cell membranes, providing a basis for its selective toxicity. mdpi.comnih.gov

Advanced Spectroscopic and Computational Approaches in Structural Characterization

A variety of sophisticated techniques are employed to elucidate the structure and dynamics of peptides like GC3.2.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in different environments. nih.gov Solid-state NMR has been particularly useful in studying the orientation and interactions of pleurocidin within lipid bilayers, confirming its surface-aligned state. nih.gov

Circular Dichroism (CD) spectroscopy is another valuable technique for monitoring the secondary structure of peptides. It can be used to observe the transition from a random coil to an α-helix as the peptide moves from an aqueous to a membrane-like environment.

In addition to experimental methods, computational approaches such as molecular dynamics (MD) simulations are increasingly being used to model the behavior of antimicrobial peptides. researchgate.net These simulations can provide detailed insights into the dynamics of peptide-membrane interactions, the process of pore formation, and the conformational changes that occur at an atomic level. researchgate.netcelljournal.org Helical wheel diagrams, generated from the amino acid sequence, are a simple yet effective computational tool for visualizing the amphipathic nature of α-helical peptides. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Pleurocidin-like Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structures of pleurocidin and its analogs in different environments. These studies reveal the peptide's conformational plasticity, which is essential for its function.

In an aqueous solution, the original pleurocidin peptide exists in a random coil conformation. acs.orgnih.gov However, upon introduction to a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, it undergoes a significant conformational change to adopt an α-helical structure. acs.orgnih.gov This transition to an α-helix is a hallmark of many membrane-active peptides.

Further detailed investigations using ¹⁵N relaxation NMR studies have shown that once formed, the α-helix is a rigid structure within the membrane-like environment of DPC micelles. acs.orgnih.gov Solid-state NMR spectroscopy on macroscopically oriented samples has provided insights into the peptide's orientation relative to the lipid bilayer. These studies indicate that at a neutral pH, pleurocidin aligns parallel to the surface of membranes that contain anionic lipids. tandfonline.com This surface-aligned state is believed to be a critical step in its mechanism of action. tandfonline.com

NMR has also been employed to determine the tertiary structure of pleurocidin, revealing a flexible hinge region between a long α-helix and a shorter one. jmb.or.krkoreascience.kr This inherent flexibility may play a crucial role in its ability to selectively target bacterial membranes over host cells. jmb.or.krkoreascience.kr Moreover, strong Nuclear Overhauser Effect (NOESY) cross-peaks observed between pleurocidin and the aliphatic chains of DPC confirm that the peptide inserts into the hydrophobic core of the micelle, rather than simply associating with its surface. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations for Structural Prediction

Alongside experimental techniques, molecular modeling and dynamics simulations serve as powerful predictive tools for understanding the structure and behavior of pleurocidin-like peptides. These computational approaches allow for the investigation of peptide-membrane interactions at an atomic level.

Initial selection of pleurocidin-like peptides, including GC3.2, for chemical synthesis was often guided by preliminary molecular modeling. nih.gov These models helped predict which sequences would likely fold into an amphipathic structure, possessing a net positive charge and a clear separation of hydrophobic and hydrophilic faces, which are considered prerequisites for antimicrobial activity. nih.govgoogle.com

Molecular dynamics (MD) simulations have been used to study pleurocidin peptides in the presence of lipid bilayers. These simulations have shown that the peptides largely maintain their helical structure throughout the simulation when embedded in a membrane environment. researchgate.net The simulations can also reveal how the peptide orients itself within the bilayer and which residues are critical for anchoring it to the membrane. For instance, fluorescence spectroscopy studies, often complemented by modeling, suggest that N-terminal residues, particularly tryptophan, penetrate into the hydrophobic core of anionic membranes. researchgate.netmdpi.com

Furthermore, molecular docking studies have been utilized to explore the potential interactions of pleurocidin-like peptides with specific molecular targets. In one such study, a pleurocidin-like peptide was modeled and docked with enterotoxin H from Klebsiella pneumoniae, identifying potential binding sites and interactions. nih.gov Such computational analyses are valuable for predicting the binding affinity and specificity of these peptides, guiding further experimental work.

Table 2: Summary of Research Findings

Research Area Key Findings Relevant Peptides Source(s)
Primary Structure & Properties Identified as an 18-amino acid peptide (NRC-18) from Witch flounder with a sequence of GWKKWFTKGERLSQRHFA, a molecular weight of 2,262 Da, and a net charge of +4.5. This compound nih.govcpu-bioinfor.orgasm.org
NMR Spectroscopy Conformation is a random coil in aqueous solution but forms a rigid α-helix in membrane-mimicking environments (DPC micelles, TFE). Orients parallel to the surface of anionic membranes. Possesses a flexible structure between two helical segments. Pleurocidin acs.orgnih.govtandfonline.comjmb.or.krkoreascience.kr
Molecular Modeling Used to predict amphipathic structure and guide the selection of peptides for synthesis. Pleurocidin-like peptides nih.govnih.gov

| Molecular Dynamics | Simulations show peptides maintain their α-helical structure within lipid bilayers. | Pleurocidin | researchgate.net |

Table 3: List of Mentioned Compounds

Compound Name
This compound
Pleurocidin
Dodecylphosphocholine (DPC)
Trifluoroethanol (TFE)
Enterotoxin H
Tryptophan
Phosphatidylethanolamine (PE)
Phosphatidylglycerol (PG)
Calcein
Magainin
LAH4
Lysine
Arginine
Histidine
Glycine
Alanine
Valine
Methionine
Isoleucine

Genomic Organization and Biosynthesis of Pleurocidin Like Peptide Gc3.2

Transcriptional Regulation and Expression Profiling

The expression of pleurocidin-like peptide genes is a dynamic process, influenced by developmental stage and environmental challenges. Understanding the transcriptional control of these genes is essential for elucidating their role in the innate immune response.

Quantitative RT-PCR Analyses of Pleurocidin-like Peptide Gene Expression

Quantitative reverse transcription PCR (qRT-PCR) is a powerful technique used to measure the expression levels of specific genes. nih.govnih.gov This method has been employed to study the expression of pleurocidin-like peptide genes in various tissues and under different conditions. nih.govnih.gov

In the winter flounder, RT-PCR analyses have revealed tissue-specific expression patterns for different pleurocidin (B1576808) genes. nih.gov For example, two of the identified genes are predominantly expressed in the skin, a primary barrier against microbes, while two other genes are mainly expressed in the intestine. nih.gov Furthermore, developmental studies using RT-PCR have shown that pleurocidin gene expression is initiated at a specific time point, first detected at 13 days post-hatch in winter flounder larvae. nih.gov

In a study on the pleurocidin-like peptide WF3, qRT-PCR was used to assess the expression of genes involved in apoptosis, such as P53, P21, and BCL-2, in cell lines treated with the peptide. nih.gov This analysis helps to understand the molecular pathways affected by the peptide.

Inducible Expression Patterns in Response to Environmental Stimuli (e.g., Lipopolysaccharide)

The expression of antimicrobial peptide genes can be significantly upregulated in response to infection or inflammatory signals. researchgate.netnih.govfrontiersin.org Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immune stimulant that can induce the expression of various host defense molecules.

Studies have shown that exposure to LPS can lead to the induction of antimicrobial peptide genes in epithelial cells. nih.gov For example, in tracheal epithelial cells, a significant induction of the gene encoding tracheal antimicrobial peptide was observed following LPS challenge. nih.gov This response was found to be mediated by the LPS-binding protein CD14, which is expressed by the epithelial cells themselves. nih.gov The blocking of CD14 with a monoclonal antibody prevented the LPS-induced upregulation of the antimicrobial peptide gene, confirming its role in this signaling pathway. nih.gov While these studies were not on pleurocidin specifically, they provide a model for how pleurocidin-like peptide gene expression might be induced by bacterial components at mucosal surfaces. Further research suggests that pleurocidin gene expression is likely regulated in response to infection and inflammation, highlighting its role in the inducible arm of the innate immune system. researchgate.netfrontiersin.org

Post-Translational Processing and Maturation

Following ribosomal synthesis, the initial polypeptide undergoes several processing steps to become a mature, active antimicrobial peptide. This multi-stage maturation is a common feature for many AMPs and ensures the peptide is active only when and where it is needed.

Prepropeptide Processing and Functional Domain Formation

Pleurocidin-like peptides are initially synthesized as a larger precursor molecule known as a prepropeptide. asm.orgnih.gov This precursor is typically around 68 amino acids in length and has a distinct three-domain structure. asm.orgnih.gov

N-Terminal Signal Peptide: The prepropeptide includes an N-terminal signal sequence. asm.org In a pleurocidin-like peptide from Poecilia Mexicana fish, this signaling region consists of the first 22 amino acids. nih.gov This hydrophobic domain acts as a signal, directing the nascent peptide to the cell's secretory pathway.

Mature Peptide Domain: This is the central part of the prepropeptide that will become the active antimicrobial peptide. For pleurocidin, this functional domain is 25 amino acids long. nih.govmdpi.com This region is characterized by a net positive charge and an amphipathic nature, allowing it to fold into an α-helical structure upon interacting with microbial membranes. nih.govmdpi.comnih.gov

C-Terminal Anionic Propiece: Following the mature peptide sequence is a carboxy-terminal anionic propiece. asm.org

The maturation of the active peptide involves proteolytic cleavage, where enzymes remove both the N-terminal signal peptide and the C-terminal anionic propiece. asm.org The cleavage site for the signal peptide in a pleurocidin-like peptide from Poecilia Mexicana is between amino acids 22 and 23. nih.gov This precise enzymatic processing releases the final, functional cationic peptide.

Table 1: Domains of the Pleurocidin-like Peptide Precursor

DomainTypical Length (Amino Acids)Function
N-Terminal Signal Peptide~22Directs the prepropeptide to the secretory pathway. asm.orgnih.gov
Mature Peptide Domain~25The final, active antimicrobial peptide. nih.govasm.org
C-Terminal Anionic PropieceVariableRemoved during maturation. asm.org

Secretion Mechanisms of Pleurocidin-like Peptides

Once processed, the mature pleurocidin-like peptides are secreted from the cell to form part of the host's first line of defense. Immunohistochemistry studies have localized pleurocidin within the epithelial mucous cells of flounder skin. nih.gov Further investigation using transmission electron microscopy has pinpointed the location of pleurocidin to the mucin granules within the goblet cells of both the skin and intestine. asm.org

Goblet cells are specialized secretory cells that produce and secrete mucus. The localization of pleurocidin-like peptides within the mucin granules of these cells indicates that they are secreted along with mucus. This mechanism allows for the continuous release of the antimicrobial peptides onto mucosal surfaces, such as the skin and intestine, creating a protective barrier against invading pathogens. nih.govnih.govmdpi.com The peptides are then readily available to act on any microorganisms that come into contact with these surfaces.

Table 2: Summary of Secretion Mechanism

AspectDescription
Cellular LocationEpithelial mucous cells (Goblet cells) of the skin and intestine. nih.govasm.org
Subcellular LocationMucin granules. asm.org
MechanismCo-secretion with mucus from goblet cells.
Functional RoleForms a protective antimicrobial layer on mucosal surfaces. nih.govnih.gov

Mechanistic Insights into Biological Activity of Pleurocidin Like Peptides Focus on Gc3.2 Where Relevant

Differential Biological Activity Spectrum of Pleurocidin-like Peptide GC3.2

The antimicrobial efficacy of pleurocidin-like peptides can vary significantly among different members of the family. This differential activity is a key area of research, as it provides insights into the structure-activity relationships that govern their function.

Comparative Analysis of Antimicrobial Activity of this compound versus other NRC Peptides

This compound is an 18-amino acid peptide with the sequence GWKKWFTKGERLSQRHFA, isolated from the witch flounder (Glyptocephalus cynoglossus). bicnirrh.res.in Its activity has been evaluated against a panel of microorganisms, and when compared to other NRC peptides, such as NRC-03 and NRC-16, a differential spectrum of activity emerges.

For instance, NRC-03, derived from the winter flounder, has demonstrated high activity against a range of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) in the range of 1-8 µM for pathogens like Aeromonas salmonicida, Salmonella enterica, and Candida albicans. novoprolabs.com Similarly, NRC-16, from the witch flounder, exhibits potent antimicrobial activity against various drug-resistant bacteria, with MICs ranging from 2 to 16 µM. mdpi.com

In contrast, this compound shows a more varied, and in some cases, more limited, spectrum of activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Against Various Microorganisms

Microorganism GC3.2 MIC (µg/mL)
Aeromonas salmonicida 99-1 >64
Aeromonas salmonicida 97-4 128
Salmonella enterica serovar Typhimurium MS7953s 32
Salmonella enterica serovar Typhimurium 14028s >64
Pseudomonas aeruginosa K799 >64
Pseudomonas aeruginosa Z61 64
Escherichia coli CGSC 4908 64
Escherichia coli UB1005 64
Escherichia coli DC2 64
Staphylococcus epidermidis C621 >64
Methicillin-resistant Staphylococcus aureus (MRSA) C623 >64
Candida albicans C627 >64

Data sourced from the CAMPSQ3 database. bicnirrh.res.in

Reported Inactivity or Limited Activity of this compound in Certain Assays

As evidenced by the data in Table 1, this compound exhibits limited activity or inactivity against several tested microorganisms. bicnirrh.res.in The MIC values greater than 64 µg/mL for key pathogens such as Aeromonas salmonicida 99-1, Pseudomonas aeruginosa K799, Staphylococcus epidermidis C621, and MRSA C623 indicate a significantly lower potency compared to other NRC peptides like NRC-03. bicnirrh.res.innovoprolabs.com Furthermore, its activity against the fungal pathogen Candida albicans C627 was also found to be minimal at the concentrations tested. bicnirrh.res.in This reduced efficacy highlights the subtle yet critical role of amino acid composition and peptide structure in determining the antimicrobial strength of pleurocidin-like peptides.

Membrane Interaction and Permeabilization Mechanisms

The primary mode of action for most antimicrobial peptides, including pleurocidins, involves the disruption of microbial cell membranes. This interaction is governed by the peptide's amphipathic nature, allowing it to selectively target and compromise the integrity of bacterial and fungal membranes. Several models have been proposed to describe this process.

Toroidal Pore Model of Membrane Disruption

The toroidal pore model is a widely accepted mechanism for many antimicrobial peptides. celljournal.org In this model, the peptides initially bind to the surface of the target membrane and, upon reaching a critical concentration, insert into the lipid bilayer. This insertion induces a significant membrane curvature, causing the lipid monolayers to bend inward and form a continuous pore lined by both the peptides and the lipid head groups. celljournal.org This structure creates a channel through which ions and other cellular contents can leak, ultimately leading to cell death. Studies on pleurocidin (B1576808) and its analogues suggest that they can form these types of ion channels in planar lipid bilayers. novoprolabs.com The formation of disordered toroidal pores, which are less structured and more dynamic, has also been proposed for some pleurocidin-like peptides. nih.gov

Carpet Model Hypothesis of Membrane Lysis

An alternative mechanism is the "carpet" model. In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. celljournal.org This accumulation disrupts the membrane's structural integrity in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane without the formation of discrete pores. celljournal.org For some pleurocidins, the operative mechanism, whether the toroidal pore or the carpet model, may be dependent on the peptide-to-lipid ratio. mdpi.com

Selective Membrane Targeting Differentiation (e.g., Bacterial vs. Eukaryotic Membranes)

A crucial characteristic of pleurocidin-like peptides is their ability to selectively target microbial membranes over those of eukaryotic cells, such as human red blood cells. This selectivity is primarily attributed to differences in membrane composition. Bacterial membranes are typically rich in anionic phospholipids (B1166683), which carry a net negative charge, creating a strong electrostatic attraction for the cationic (positively charged) antimicrobial peptides. celljournal.org In contrast, eukaryotic cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a more neutral outer surface. bicnirrh.res.in Molecular dynamics simulations of pleurocidin have shown that it interacts strongly with anionic model membranes, maintaining its α-helical structure, while its interaction with neutral membranes is weaker, often leading to a loss of its secondary structure. bicnirrh.res.in This differential interaction is fundamental to the therapeutic potential of these peptides, allowing them to exert their antimicrobial effects with minimal toxicity to the host.

Intracellular Targets and Metabolic Inhibition Pathways

Pleurocidin-like peptides have been shown to translocate across the cell membrane and interact with various intracellular components, leading to the inhibition of essential metabolic pathways and ultimately, cell death.

Inhibition of Macromolecular Synthesis (e.g., DNA, RNA, Protein Synthesis)

Once inside the cell, pleurocidin and its analogues can interfere with the fundamental processes of macromolecular synthesis. Studies have demonstrated that these peptides can inhibit the synthesis of DNA, RNA, and proteins. researchgate.netnih.gov The specific macromolecule that is initially targeted can vary depending on the peptide's concentration. At their minimum inhibitory concentrations (MICs), some pleurocidin derivatives have been observed to inhibit RNA synthesis first, while others initially block protein synthesis. researchgate.net This suggests that even at sublethal concentrations where significant membrane damage is not apparent, these peptides can effectively shut down cellular processes by targeting the production of essential biomolecules. researchgate.netnih.gov

DNA Binding and Impairment of Genetic Processes

A key intracellular target for pleurocidin-like peptides is the cell's genetic material. Research has confirmed that pleurocidin can directly bind to DNA. This interaction can physically obstruct the machinery responsible for DNA replication and transcription, thereby impairing genetic processes essential for cell survival and proliferation. The ability to bind to DNA represents a significant non-membranolytic mechanism of action for this peptide family.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

Several studies have implicated the generation of reactive oxygen species (ROS) as a crucial element in the antimicrobial and cytotoxic activity of pleurocidin. The introduction of these peptides into cells can trigger an increase in intracellular ROS levels, particularly hydroxyl radicals. nih.gov This surge in ROS leads to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. The resulting oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributes significantly to the peptide's lethal effect. The N-terminal region of the pleurocidin peptide appears to be particularly important for this ROS-inducing activity. researchgate.net

Apoptosis-like Death Induction and Associated Cellular Pathways (e.g., Caspase-like, RecA-mediated, p53/p21 Activation)

The intracellular actions of pleurocidin-like peptides can culminate in the activation of programmed cell death pathways, resembling apoptosis in eukaryotic cells and a similar process in prokaryotes.

In bacteria, at sublethal concentrations, pleurocidin has been shown to induce an apoptosis-like death (ALD). nih.gov This process is mediated by the activation of caspase-like proteins and the RecA protein, which is a key player in the bacterial SOS response to DNA damage. nih.gov

In cancerous eukaryotic cells, pleurocidin-like peptides, such as AMP-WF3, have been demonstrated to induce apoptosis. nih.gov This is often associated with the upregulation of tumor suppressor genes like p53 and its downstream effector p21. nih.gov The activation of the p53/p21 pathway can lead to cell cycle arrest and apoptosis, providing a targeted mechanism for the anti-cancer activity of these peptides. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data specifically identifying a chemical compound by the name “this compound”. The search results provide extensive information on the broader family of pleurocidin and pleurocidin-like peptides, including various analogs and their modifications. However, the specific designation "GC3.2" does not appear in the context of these peptides in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on “this compound” as requested, due to the absence of information on this particular compound. To provide an article that adheres to the principles of accuracy and avoids speculation, specific research findings on "this compound" would be required.

Rational Design and Engineered Modifications of Pleurocidin Like Peptides

Synergy with Other Bioactive Compounds

Synergistic Effects with Conventional Antibiotics

Data not available.

Interactions with Other Antimicrobial Peptides

Data not available.

Ecological and Evolutionary Aspects of Pleurocidin Like Peptides

Role in Innate Immunity of Aquatic Organisms

Antimicrobial peptides (AMPs) are crucial components of the innate immune system in a wide range of organisms, providing a first line of defense against pathogens. nih.gov In fish, a diverse array of AMPs has been identified, including defensins, cathelicidins, hepcidins, and the fish-specific piscidins. nih.govilo.org Among these, pleurocidin-like peptides represent a significant family of AMPs with potent antimicrobial properties. nih.govresearchgate.net

Pleurocidin-like peptides, such as Pleurocidin-like peptide GC3.2, are integral to the innate immune defense of many fish species. nih.govresearchgate.net These peptides are often found in mucosal tissues, such as the skin and intestine, which are primary sites of interaction with the external environment and potential entry points for pathogens. nih.govnih.gov For instance, pleurocidin (B1576808), originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus), demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov This includes activity against significant fish pathogens like Vibrio anguillarum and Aeromonas salmonicida. nih.gov

The expression of pleurocidin genes can be upregulated in response to infection and inflammation, highlighting their role in active immune responses. nih.gov These peptides are often stored in specialized immune cells, such as mast cells and eosinophilic granular cells, and are released upon encountering microbial threats. researchgate.netmdpi.com The primary mechanism of action for many pleurocidin-like peptides involves the disruption of microbial cell membranes, leading to cell death. nih.govnih.gov This direct antimicrobial activity is a key feature of their host defense function.

Initially, pleurocidin was thought to be restricted to flatfish species within the order Pleuronectiformes. researchgate.net However, subsequent research has revealed a much wider distribution of pleurocidin-like peptides across various teleost fish. nih.govresearchgate.net Immunohistochemical studies using antibodies against the conserved N-terminal region of piscidins have identified these peptides in numerous species belonging to the evolutionarily advanced order Perciformes. nih.gov

Table 1: Distribution of Pleurocidin-like Peptides in Various Teleost Fish

OrderFamilySpeciesLocation of Peptide
PleuronectiformesPleuronectidaeWinter flounder (Pleuronectes americanus)Skin, Intestine nih.gov
PleuronectiformesPleuronectidaeYellowtail flounder (Limanda ferruginea)Genome researchgate.net
PleuronectiformesPleuronectidaeAmerican plaice (Hippoglossoides platessoides)Genome researchgate.net
PleuronectiformesPleuronectidaeWitch flounder (Glyptocephalus cynoglossus)Genome researchgate.net
PleuronectiformesScophthalmidaeAtlantic halibut (Hippoglossus hippoglossus)Genome researchgate.net
PerciformesMoronidaeHybrid striped bass (Morone saxatilis x M. chrysops)Mast cells nih.govresearchgate.net
PerciformesSerranidaeVarious speciesPiscidin-positive cells nih.gov
PerciformesSciaenidaeVarious speciesPiscidin-positive cells nih.gov
PerciformesCichlidaeOne speciesRodlet cells researchgate.net
PerciformesSiganidaeVarious speciesPiscidin-positive cells nih.gov
PerciformesBelontidaeVarious speciesPiscidin-positive cells nih.gov

Evolutionary Diversification and Selection Pressures

The evolution of antimicrobial peptide families is characterized by dynamic processes of gene duplication, diversification, and loss, driven by the constant pressure of co-evolving pathogens. researchgate.netcore.ac.uknih.gov

Phylogenetic analyses of pleurocidin-like peptide genes reveal a history of gene duplication events. researchgate.netcore.ac.uk In the winter flounder, for example, at least four distinct pleurocidin genes have been identified, showing tissue-specific expression patterns. nih.gov Two genes are predominantly expressed in the skin, while the other two are mainly expressed in the intestine, suggesting a sub-functionalization of these duplicated genes to provide protection at different mucosal surfaces. nih.gov The alignment of predicted polypeptide sequences from these genes shows a conserved signal peptide followed by a variable but homologous mature peptide region, further supporting their origin from a common ancestral gene. nih.gov

Gene duplication is a major driver of evolutionary innovation, providing the raw genetic material for the evolution of new functions. core.ac.ukjabg.org In the context of AMPs, gene duplication followed by positive Darwinian selection allows for the rapid diversification of these defense molecules. researchgate.netcore.ac.uk This accelerated rate of amino acid substitutions, particularly in the regions of the peptide directly involved in antimicrobial activity, is thought to be an adaptive response to the selective pressures exerted by pathogens. researchgate.net The variation observed in the sequences of pleurocidin-like peptides across different fish species is a likely outcome of such adaptive evolution. researchgate.netresearchgate.net The loss of certain AMP genes in some lineages can also be an adaptive process, potentially occurring when the physiological cost of producing a peptide outweighs its benefit in a particular environment. nih.govjabg.org

Table 2: Evidence for Adaptive Evolution in Antimicrobial Peptides

Peptide FamilyOrganism GroupEvolutionary MechanismKey Findings
PenaeidinsPenaeid shrimpsGene duplication and positive selectionMultiple copies of penaeidin genes have evolved through duplication, with an accelerated rate of amino acid substitutions driven by positive selection, likely in response to pathogens. researchgate.netcore.ac.uk
β-defensinsMammalsGene duplication and lossThe β-defensin gene family has expanded through repeated duplication events, but has also experienced gene loss in some lineages, possibly due to relaxed selection pressure in certain environments. jabg.org
BaramicinsDrosophilaGene duplication and neofunctionalizationDuplication of the BaraA gene has led to paralogs with new functions in the nervous system, demonstrating how AMP genes can be co-opted for roles beyond immunity. biorxiv.org

Comparative Genomics and Proteomics of AMPs

The fields of comparative genomics and proteomics have revolutionized the study of antimicrobial peptides. nih.govfrontiersin.org By comparing the genomes of different species, researchers can identify homologous AMP genes and trace their evolutionary history, including gene duplication and loss events. nih.govjabg.org This approach has been instrumental in understanding the widespread distribution of pleurocidin-like peptides in teleosts. researchgate.net

Proteomic analyses, which focus on the large-scale study of proteins, allow for the direct identification and quantification of AMPs produced by an organism in response to specific stimuli, such as infection or environmental stress. frontiersin.org For example, proteomic analysis of fish mucus can reveal the repertoire of AMPs present at this critical host-pathogen interface. The integration of transcriptomic (gene expression) and proteomic data provides a comprehensive view of how an organism's innate immune system, including its arsenal (B13267) of AMPs, responds to challenges. frontiersin.org These powerful "-omics" approaches continue to uncover the vast diversity and functional significance of pleurocidin-like peptides and other AMPs in aquatic organisms.

Advanced Methodologies and Future Research Directions for Pleurocidin Like Peptide Gc3.2

In Vitro and Ex Vivo Research Models

To comprehensively understand the mechanisms of action and efficacy of Pleurocidin-like peptide GC3.2, researchers utilize a variety of sophisticated in vitro and ex vivo models.

Cell-Free Systems for Membrane Interaction Studies

Cell-free systems are instrumental in dissecting the initial and critical interactions between Pleurocidin-like peptides and bacterial membranes. These systems, which often utilize artificial liposomes, allow for the precise control of lipid composition, mimicking the diversity of bacterial membranes. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the alignment and insertion of pleurocidin (B1576808) into membranes containing anionic lipids, revealing that at neutral pH, the peptide aligns parallel to the membrane surface. researchgate.net

Studies on pleurocidin and its derivatives have demonstrated their ability to permeabilize and translocate across the lipid bilayers of unilamellar liposomes. nih.gov For instance, at lower concentrations, some pleurocidins can cross membranes with significant efficiency while causing minimal leakage, suggesting a mechanism that goes beyond simple membrane disruption. nih.gov The toroidal pore model is one proposed mechanism, where the peptides and lipids together form well-defined pores. nih.gov

Bacterial Biofilm Models for Anti-Biofilm Efficacy Assessment

The ability of bacteria to form biofilms presents a major challenge in treating infections. Consequently, assessing the anti-biofilm efficacy of Pleurocidin-like peptides is a key area of research. Various in vitro models are employed for this purpose.

One common method involves the use of crystal violet staining to quantify biofilm formation and eradication. nih.gov Microscopic observation, including fluorescence and confocal laser scanning microscopy, provides visual confirmation of the peptide's effect on biofilm structure. researchgate.net More advanced systems like the BioFlux system allow for the generation of bacterial biofilms under controlled flow conditions, simulating a more physiologically relevant environment. researchgate.net

Research has shown that pleurocidin can effectively inhibit the formation of and eradicate existing biofilms of clinically relevant bacteria, such as drug-resistant Staphylococcus aureus, at low concentrations. nih.gov Studies have also demonstrated the anti-biofilm activity of pleurocidin against oral pathogens like Streptococcus mutans and Streptococcus sobrinus, which are responsible for dental caries. researchgate.net

Biotechnological Approaches for Production and Characterization

The production of sufficient quantities of pure and active Pleurocidin-like peptides is essential for research and potential therapeutic applications. Both recombinant expression and synthetic chemistry are employed to achieve this.

Recombinant Expression Systems for Pleurocidin-like Peptides

Recombinant DNA technology offers a scalable and cost-effective method for producing Pleurocidin-like peptides. Fish cell lines have been successfully used for the stable expression of bioactive recombinant pleurocidin. nih.gov In these systems, the gene encoding the pleurocidin prepropeptide is cloned into an expression vector, leading to the production and secretion of the active peptide. nih.gov

Another approach involves expressing the peptide in Escherichia coli as a fusion protein. mdpi.com This strategy often includes a fusion partner, such as an intein, which can be later cleaved to release the active peptide. mdpi.com This method helps to overcome the potential toxicity of the antimicrobial peptide to the host expression system. mdpi.com

Synthetic Peptide Synthesis and Purification Techniques

Chemical synthesis provides a direct route to obtaining Pleurocidin-like peptides with high purity. usda.govnovoprolabs.com Solid-phase peptide synthesis is a commonly used technique. usda.gov Following synthesis, the crude peptide is purified using methods like reversed-phase high-performance liquid chromatography (RP-HPLC), which can yield a single, pure peak corresponding to the desired peptide. nih.govresearchgate.net Mass spectrometry and amino acid analysis are then used to confirm the identity and purity of the synthesized peptide. nih.govresearchgate.net

Unexplored Biological Activities and Mechanistic Nuances of this compound

While the antibacterial properties of pleurocidins are well-documented, there is a growing body of evidence suggesting a broader range of biological activities and more complex mechanisms of action than initially understood.

The primary mechanism of action for many pleurocidins is the disruption of the bacterial cell membrane. nih.gov This is often attributed to the peptide's cationic and amphipathic nature, allowing it to interact with and perturb the negatively charged bacterial membranes. frontiersin.org However, research indicates that the activity of Pleurocidin-like peptides is not solely limited to membrane damage.

Studies have shown that at sublethal concentrations, some pleurocidin derivatives can inhibit macromolecular synthesis, including DNA, RNA, and protein synthesis, without causing significant membrane depolarization. nih.gov This suggests that these peptides can translocate across the bacterial membrane and interact with intracellular targets. nih.gov The specific intracellular targets and the precise mechanisms of inhibition are still areas of active investigation.

Furthermore, some pleurocidins have been shown to interact with specific cellular receptors. For example, Pleurocidin NRC-04 has been found to activate human mast cells through the N-formyl-peptide receptor 1 (FPRL1). nih.gov This interaction triggers a cascade of events, including cell migration, degranulation, and the release of inflammatory mediators. nih.gov

Recent research has also highlighted the potential anticancer activities of pleurocidin and its derivatives. nih.govmdpi.comnih.gov Some pleurocidin-like peptides have demonstrated selective cytotoxicity towards cancer cells, such as leukemia and breast cancer cells, while showing lower toxicity to normal cells. nih.govmdpi.com The proposed anticancer mechanisms include the induction of apoptosis through pathways involving p53 and p21. nih.govfrontiersin.org

The exploration of these less-understood biological activities and the intricate details of their mechanisms of action represent exciting future directions for research on this compound. A deeper understanding of these aspects could unlock the full therapeutic potential of this promising class of antimicrobial peptides.

Computational Biology and Bioinformatics in Peptide Discovery and Optimization

The discovery and optimization of novel antimicrobial peptides (AMPs) like this compound are increasingly driven by advanced computational and bioinformatic methodologies. nih.gov These in silico approaches significantly reduce the time and cost associated with traditional peptide discovery and allow for the rational design of peptides with enhanced efficacy and reduced toxicity. nih.gov

Bioinformatic platforms and databases, such as the Antimicrobial Peptide Database (APD), serve as critical starting points, housing vast collections of AMP sequences and their associated biological data. nih.govilri.org Researchers can mine these databases to identify promising peptide candidates, including those from fish, which are known to possess a diverse repertoire of AMPs. nih.govresearchgate.netresearchgate.net An in silico study, for instance, retrieved 127 fish-derived peptide sequences from such a database to identify novel antimicrobial motifs. nih.gov

Once a candidate sequence like a pleurocidin is identified, computational tools are employed to predict its physicochemical properties, which are crucial determinants of its antimicrobial activity. These properties include net charge, hydrophobicity, stability, and molecular weight. ilri.org For example, a study designing new antimicrobial motifs from fish-derived peptides selected candidates based on their high stability (low instability index) and high antimicrobial probability as predicted by bioinformatic algorithms. nih.gov

A key aspect of computational design is the prediction of the peptide's three-dimensional (3D) structure, often accomplished using servers like I-TASSER and PEP-FOLD. ilri.org The accuracy of these predicted models is then validated using tools such as ProSA, PROCHECK, and ANOLEA. ilri.org This structural information is vital for understanding how the peptide interacts with microbial membranes. Molecular dynamics (MD) simulations can further elucidate the peptide's conformational flexibility and its mechanism of action, showing how it inserts into and disrupts bacterial plasma membranes. researchgate.net Such simulations have revealed that pleurocidin and its analogues exhibit significant conformational flexibility, which is linked to their potent antibacterial activity. researchgate.netnih.gov

Furthermore, molecular docking studies are used to predict the binding affinity and interaction between the peptide and specific microbial targets. nih.gov For instance, pleurocidin-derived motifs have been docked against known bacterial protein targets like Carbapenam-3-carboxylate synthase to predict their potential mode of action. ilri.org This allows for the targeted optimization of the peptide sequence to enhance its binding and, consequently, its antimicrobial potency. nih.gov By substituting specific amino acids, researchers can improve the biological functions of pleurocidin-like peptides. nih.gov

In Silico Tool/MethodApplication in Peptide ResearchExample Finding
Antimicrobial Peptide Databases (e.g., APD)Retrieval of known AMP sequences and data for initial screening. ilri.orgA study retrieved 127 fish-derived peptide sequences for analysis. nih.gov
Physicochemical Property PredictionAnalysis of charge, hydrophobicity, stability, etc., to predict antimicrobial potential. ilri.orgPeptide motifs with the lowest instability index and highest antimicrobial probability were selected for further study. nih.gov
3D Structure Prediction (e.g., I-TASSER, PEP-FOLD)Modeling the three-dimensional conformation of the peptide. ilri.orgI-TASSER models were found to be more accurate than PEP-FOLD models after validation. ilri.org
Molecular Dynamics (MD) SimulationsSimulating peptide-membrane interactions and conformational changes. researchgate.netPleurocidin exhibits substantial conformational flexibility, which is linked to its potent antibacterial activity. researchgate.net
Molecular Docking (e.g., AutoDock VINA, ClusPro)Predicting the binding of peptides to specific molecular targets. ilri.orgA pleurocidin-derived motif (A15_B) showed strong binding potential to bacterial Carbapenam-3-carboxylate synthase. ilri.org

Application in Aquaculture and Veterinary Medicine: Disease Control and Prevention Research

The intensive nature of modern aquaculture creates stressful conditions for fish, often leading to disease outbreaks. ausmt.ac.ir The overuse of conventional antibiotics to combat these diseases has resulted in the emergence of antibiotic-resistant pathogens, posing a significant threat to the industry. nih.govausmt.ac.ir Antimicrobial peptides (AMPs) derived from fish, such as pleurocidin and its analogues, represent a promising alternative for disease control in aquaculture. nih.govausmt.ac.irmdpi.com These peptides exhibit a broad spectrum of antimicrobial activity and can bolster the fish's own immune system. ausmt.ac.irfrontiersin.org

Research has demonstrated the potential of fish AMPs to combat a wide range of pathogens relevant to aquaculture. researchgate.netnih.govnih.gov For instance, pleurocidin has shown effectiveness against common fish pathogens. researchgate.net The stimulation of endogenous AMP gene expression through external factors is also being explored as a method to prevent pathogenic infections in fish farming. nih.gov The development of peptide-based therapeutics is seen as a safer and more effective means of managing fish health, avoiding the risks of antibiotic residues in food products and environmental contamination. researchgate.netmdpi.com Studies on peptides like LEAP-2 from topmouth culter have shown inhibitory effects on aquatic bacteria, including antibiotic-resistant strains, highlighting their potential for use in the aquaculture industry. researchgate.netfrontiersin.org

In the broader field of veterinary medicine, peptides are being investigated and used for various applications, including as vaccines and therapeutics. bachem.commdpi.com Peptide-based drugs are considered particularly suitable for food-producing animals because they are metabolized readily, reducing the risk of residues in meat, milk, or eggs. bachem.com For example, peptide vaccines have been developed to control fertility in various animals. bachem.com While research on the direct application of this compound in a wide range of veterinary contexts is still emerging, the principles established with other AMPs in animal health provide a strong foundation. Studies on canine AMPs, for instance, have investigated their role in skin infections and atopic dermatitis, demonstrating their potential to reduce inflammation and cytotoxicity. nih.govnih.gov The broad-spectrum antimicrobial and immunomodulatory properties of fish-derived peptides suggest their potential utility against a variety of animal pathogens, warranting further investigation for broader veterinary applications. nih.govresearchgate.net

Peptide/Peptide ClassSource OrganismPotential Application AreaObserved Effect
PleurocidinWinter Flounder (Pseudopleuronectes americanus)Aquaculture, Human/Veterinary Therapeutics nih.govnih.govEffective against a variety of Gram-positive and Gram-negative bacteria, including fish pathogens. researchgate.net
PiscidinsVarious Fish SpeciesAquaculture, Biomedicine nih.govresearchgate.netPotent activity against bacteria like Streptococcus, Pseudomonas, and Vibrio species. nih.gov
LEAP-2Topmouth Culter (Erythroculter ilishaeformis)Aquaculture researchgate.netfrontiersin.orgInhibits growth of aquatic bacteria, including antibiotic-resistant strains. researchgate.netfrontiersin.org
HepcidinsEuropean Sea Bass (Dicentrarchus labrax)Aquaculture nih.govReduces fish mortalities and bacterial loads in infection models. nih.gov
Canine β-defensins (cBDs), Cathelicidin (cCath)Dog (Canis lupus familiaris)Veterinary Medicine (Dermatology) nih.govnih.govDose-dependent antimicrobial and antibiofilm effects against Pseudomonas aeruginosa; reduces cytotoxicity and inflammation in keratinocytes. nih.gov

Investigation into Immune Modulation and Inflammatory Responses by this compound

Beyond their direct antimicrobial actions, pleurocidin-like peptides are recognized for their significant immunomodulatory properties, capable of influencing the host's innate immune and inflammatory responses. nih.govnih.govnih.gov This dual functionality is a key area of research, as understanding these effects is crucial for the development of effective and safe peptide-based therapeutics.

Studies have shown that fish-derived AMPs can modulate the expression of various immune-related genes. nih.gov For example, piscidins have been shown to alter the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and other immune signaling molecules like NF-κB. nih.gov Similarly, peptides derived from Atlantic salmon NK-lysin have been observed to induce the expression of pro-inflammatory cytokines IL-1β and IL-8 in salmon head kidney leukocytes, suggesting a role in recruiting immune cells to the site of infection. nih.govmdpi.com

Research specifically on pleurocidin has revealed its ability to activate mast cells, which are key players in inflammatory responses. nih.gov One study found that a pleurocidin peptide (NRC-04) could induce human mast cells to degranulate and release inflammatory mediators. nih.gov This activation was found to occur through the N-formyl-peptide receptor 1 (FPRL1) and involved signaling pathways using G proteins, PI3K, and PLC. nih.gov Furthermore, pleurocidin induced the production of pro-inflammatory chemokines, including Monocyte Chemotactic Protein-1 (MCP-1/CCL2) and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4). nih.gov

The inflammatory response is a double-edged sword; while essential for clearing pathogens, excessive inflammation can cause tissue damage. nih.gov Therefore, a critical aspect of future research on this compound will be to dissect the precise mechanisms of its immunomodulatory activity. This includes identifying the specific receptors it interacts with on immune cells and mapping the downstream signaling pathways it triggers. Understanding how to harness the beneficial immune-stimulating effects while mitigating potentially harmful pro-inflammatory responses will be paramount for its successful application in both aquaculture and veterinary medicine. nih.gov

Q & A

Q. What methodologies are recommended for structural characterization of GC3.2?

Answer: Use computational tools like I-TASSER for 3D modeling, validated by matching Pfam domains to reference peptides to assign high-confidence structural categories. Pair this with experimental techniques such as circular dichroism (CD) spectroscopy to confirm secondary structures. Include detailed synthesis protocols (e.g., HPLC purity >95%, MS validation) to ensure reproducibility .

Q. How can researchers design experiments to investigate GC3.2’s antimicrobial mechanisms?

Answer: Employ time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to assess disruption of microbial membranes. Compare results against control peptides and use fluorescent microscopy to visualize membrane integrity changes. Validate findings with proteomic analysis of bacterial stress responses .

Q. What criteria should guide the selection of target pathogens for GC3.2 studies?

Answer: Prioritize pathogens with documented resistance to conventional antimicrobials. Use exclusion criteria from genomic databases (e.g., GiardiaDB) to avoid redundant studies on genetically overrepresented families. Include Gram-negative and Gram-positive strains to evaluate broad-spectrum potential .

Q. How can in vitro and in vivo efficacy studies be aligned methodologically?

Answer: Apply PICOT frameworks to define population (e.g., murine models), intervention (GC3.2 dosage), comparison (standard antibiotics), and outcomes (CFU reduction, survival rates). Use consistent buffer conditions (e.g., pH, salt concentration) across assays to minimize confounding variables .

Q. What quality control steps ensure batch-to-batch consistency in GC3.2 synthesis?

Answer: Request peptide content analysis (via amino acid analysis) and trifluoroacetic acid (TFA) removal validation (<1%) for cell-based assays. Include HPLC chromatograms and mass spectrometry data in supplementary materials, following journal guidelines like those from the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize GC3.2’s therapeutic index?

Answer: Perform alanine scanning mutagenesis to identify critical residues for activity. Compare C-scores and TM-sd metrics from I-TASSER models to predict destabilizing mutations. Validate with cytotoxicity assays (e.g., hemolysis in erythrocytes) to balance potency and safety .

Q. What experimental designs evaluate GC3.2’s synergistic effects with existing antibiotics?

Answer: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Apply systematic review methodologies (e.g., PRISMA guidelines) to synthesize evidence on combination therapies, ensuring clinical relevance via PICOT-driven hypotheses .

Q. How can genomic and proteomic data resolve contradictions in GC3.2’s resistance mechanisms?

Answer: Stratify studies using FINER criteria (Feasible, Novel, Ethical, Relevant). For example, compare RNA-seq data from resistant vs. susceptible strains to identify upregulated efflux pumps or modified membrane proteins. Use random forest classifiers to prioritize high-confidence biomarkers .

Q. What statistical approaches address variability in GC3.2’s bioactivity data across studies?

Answer: Conduct meta-analyses with subgroup analyses by experimental conditions (e.g., pH, temperature). Use mixed-effects models to account for batch-to-batch variability reported in synthesis studies. Adhere to reporting standards, such as detailing effect sizes and confidence intervals in supplementary tables .

Q. How should researchers standardize reporting of GC3.2’s preclinical data for reproducibility?

Answer: Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details in supplementary files). Include raw data for key assays (e.g., MIC values, cytotoxicity curves) in machine-readable formats. Reference RSC’s MIAPE standards for peptide characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.